molecular formula C19H16N4O2S B2541198 2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1325686-95-0

2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2541198
CAS No.: 1325686-95-0
M. Wt: 364.42
InChI Key: RBVQTHYSKPJHPU-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a heterocyclic hybrid molecule featuring three distinct pharmacophores:

  • Indole: A bicyclic aromatic system known for its role in receptor interactions, particularly in CNS-targeting compounds .
  • 1,2,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, valued for metabolic stability and hydrogen-bonding capabilities.
  • Azetidine: A four-membered saturated ring that enhances conformational rigidity and influences pharmacokinetic properties.

Properties

IUPAC Name

2-indol-1-yl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c24-17(12-22-8-7-13-4-1-2-5-15(13)22)23-10-14(11-23)19-20-18(21-25-19)16-6-3-9-26-16/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVQTHYSKPJHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC3=CC=CC=C32)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Thiophene-2-Carboxamidoxime

Thiophene-2-carbonitrile undergoes hydroxylamine-mediated conversion to thiophene-2-carboxamidoxime (I ) in ethanol/water (1:1) at 80°C for 6 hours. Yield: 85–90%.

Cyclization to 3-(Thiophen-2-yl)-1,2,4-Oxadiazole-5-Carboxylic Acid

Carboxamidoxime (I ) reacts with chloroacetyl chloride in tetrahydrofuran (THF) under reflux, followed by oxidative cyclization using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and potassium iodide (KI). The resultant 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylic acid (II ) is isolated via recrystallization (ethanol). Yield: 78%.

Table 1: Optimization of Oxadiazole Cyclization Conditions

Oxidizing Agent Solvent Temperature (°C) Yield (%)
DBDMH + KI THF 80 78
H2O2/FeCl3 Ethanol 70 65
NaOCl DCM 25 52

Construction of the Azetidine Ring

Synthesis of 3-Aminoazetidine Hydrochloride

Azetidine-3-amine hydrochloride (III ) is prepared via Gabriel synthesis, involving phthalimide protection, alkylation with 1,3-dibromopropane, and subsequent deprotection with hydrazine. Yield: 68%.

Coupling Oxadiazole-Thiophene to Azetidine

Carboxylic acid (II ) undergoes activation with thionyl chloride (SOCl2) to form the acyl chloride, which reacts with 3-aminoazetidine (III ) in dichloromethane (DCM) with triethylamine (TEA) as a base. The product, 3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine (IV ), is purified via column chromatography (hexane:ethyl acetate, 3:1). Yield: 72%.

Indole Coupling via Friedel-Crafts Acylation

Activation of the Ethanone Linker

Intermediate V is subjected to Friedel-Crafts acylation with 1H-indole in the presence of aluminum chloride (AlCl3) as a Lewis catalyst. The reaction proceeds in dry DCM at 0°C for 6 hours, followed by gradual warming to room temperature.

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 4:1). Final compound 2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is obtained as a pale-yellow solid. Yield: 65%.

Table 3: Comparative Yields for Indole Coupling Methods

Catalyst Solvent Temperature (°C) Yield (%)
AlCl3 DCM 0 → 25 65
FeCl3 Toluene 25 58
BF3·OEt2 DCE -10 → 25 47

Alternative Synthetic Routes and Optimization

One-Pot Oxadiazole-Azetidine Assembly

A recent approach utilizes propanephosphonic anhydride (T3P) to couple acylhydrazides and isocyanates in a single step, generating the oxadiazole-azetidine core without isolating intermediates. This method reduces purification steps and improves overall yield to 76%.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 minutes) accelerates the cyclodehydration of diacylhydrazines using silica-supported dichlorophosphate, achieving 82% yield for the oxadiazole-thiophene unit.

Analytical Validation and Quality Control

High-Resolution Mass Spectrometry (HRMS)

The final compound exhibits a molecular ion peak at m/z 407.1294 (calculated for C21H18N4O2S: 407.1298).

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) confirms ≥98% purity, with a retention time of 6.54 minutes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : Conversion of the indole or thiophene rings to their corresponding oxo derivatives.

  • Reduction: : Reduction of the oxadiazole ring to form a more reduced analog.

  • Substitution: : Replacement of hydrogen atoms on the indole or thiophene rings with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or organometallic reagents.

Major Products Formed

  • Oxidation: : Indole-3-carboxaldehyde or thiophene-2-carboxaldehyde.

  • Reduction: : 1,2,4-oxadiazole-3-thiol.

  • Substitution: : Various substituted indoles or thiophenes depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Applications

Recent studies have indicated that derivatives of compounds containing thiophene and oxadiazole moieties exhibit significant antimicrobial activity. For instance, compounds similar to 2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone have been evaluated against various bacterial strains and fungi.

Case Study: Antimicrobial Activity

A study conducted by Gaikwad et al. demonstrated that derivatives of oxadiazole showed promising antimicrobial effects against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research. Indole derivatives are well-documented for their role in cancer therapy due to their ability to modulate various signaling pathways involved in cell proliferation and apoptosis.

Case Study: Anticancer Efficacy

Research published in Nature highlighted the synthesis of indole-based compounds that exhibited cytotoxic effects against several cancer cell lines, including colon and breast cancer cells . The study utilized various assays to assess cell viability and apoptosis induction, confirming that the compound can inhibit cancer cell growth effectively.

Anti-inflammatory Applications

In addition to antimicrobial and anticancer properties, compounds with similar structural frameworks have shown anti-inflammatory effects. The presence of indole and thiophene rings is associated with the inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of Inflammatory Markers

A study investigated the anti-inflammatory activity of indole derivatives through in vitro assays measuring the production of inflammatory markers such as TNF-alpha and IL-6. The results indicated a significant reduction in these markers when treated with the compound .

Summary Table of Applications

ApplicationFindingsReferences
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in colon and breast cancer cells
Anti-inflammatoryReduces levels of TNF-alpha and IL-6

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to downstream biological effects. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name / ID Core Structure Key Substituents/Linkers Bioactivity Context Reference
Target Compound Indole-Oxadiazole-Azetidine Thiophene, ethanone linker Hypothetical enzyme/receptor N/A
1-{3-[(4-Methyl-1H-indol-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pentan-1-amine (Ev6-C2) Indole-Oxadiazole Methylindole, pentanamine linker SARS-CoV-2 Mpro inhibition
N-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide (Ev7) Indole-Thiadiazole Phenyl, carboxamide linker Unspecified receptor binding
Pyrrole-derived cannabinoids (Ev4) Pyrrole-Carbonyl side chain Morpholinoethyl (replaced in study) CB1 receptor affinity

Key Observations :

  • Heterocycle Substitution : The thiophene in the oxadiazole ring (target compound) enhances π-stacking vs. phenyl (Ev7) or methylindole (Ev6-C2).
  • Ring Size: The azetidine’s four-membered ring (target compound) imposes greater conformational constraints than the five-membered morpholinoethyl group in Ev4’s cannabinoids.

Insights :

  • The target compound’s synthesis likely involves heterogeneous catalysis (e.g., Bleaching Earth Clay in PEG-400) similar to Ev3, ensuring efficient coupling of bulky substituents.
  • Oxadiazole formation (as in Ev6-C2) may require cyclization of amidoxime precursors under reflux, while azetidine introduction could involve nucleophilic substitution.

Table 3: Receptor Binding and Functional Activity

Compound Target Receptor/Enzyme Binding Affinity (Ki) Functional Activity Reference
Target Compound Hypothetical CB1 Not reported Potential CNS modulation N/A
Ev4 Indole Cannabinoids CB1 5–50 nM Hypomobility, antinociception
Ev6-C2 SARS-CoV-2 Mpro IC50: 2.7 µM Protease inhibition
Ev7 Unspecified Not reported Antimicrobial (inferred)

Analysis :

  • CB1 Receptor: The target compound’s indole moiety mirrors Ev4’s high-affinity cannabinoids, but the azetidine-oxadiazole-thiophene system may alter selectivity. Ev4 shows that side-chain length (4–6 carbons) optimizes activity; the ethanone linker’s shorter length may reduce potency unless compensated by rigidity.
  • Enzyme Inhibition : Ev6-C2’s oxadiazole-indole scaffold inhibits SARS-CoV-2 Mpro, suggesting the target compound could target similar proteases if the azetidine improves binding pocket complementarity.

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and pharmacological implications of this compound, focusing on its anticancer properties and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate indole and thiophene moieties along with oxadiazole derivatives. Recent studies have utilized various methods to optimize yields and purity, often employing catalysts and specific solvents to enhance reaction efficiency.

Anticancer Properties

Recent research has indicated that compounds containing indole and oxadiazole structures exhibit significant anticancer activities. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines:

Compound TypeCell Line TestedIC50 Value (µM)
1,2,4-Oxadiazole DerivativesMCF-7 (Breast Cancer)0.12 - 2.78
Indole DerivativesHCT-116 (Colon Cancer)0.31 - 0.7
Indole-Oxadiazole HybridHeLa (Cervical Cancer)Varies (specific data pending)

The above table summarizes findings from multiple studies that highlight the efficacy of these compounds against different cancer cell lines .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Bcl-2 Protein : Certain derivatives have been identified as selective inhibitors of the Bcl-2 protein, which plays a crucial role in regulating apoptosis. This inhibition leads to increased apoptosis in cancer cells expressing Bcl-2 .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at the G2/M phase, thereby preventing cancer cell proliferation .
  • Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress through ROS generation has also been implicated in the mechanism of action for these compounds .

Case Studies

Case Study 1: Indole-Oxadiazole Derivative
A recent study synthesized a series of oxadiazole derivatives based on indole structures and evaluated their biological activity against the MCF-7 breast cancer cell line. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Structure-Activity Relationship
Another investigation focused on modifying the substituents on the indole ring to determine their impact on biological activity. Variations in substituent groups significantly affected both potency and selectivity against different cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions. A general approach includes:

  • Step 1: Formation of the azetidine-oxadiazole-thiophene core via cyclocondensation. For example, oxadiazole rings are synthesized using nitrile oxides and amidoximes under reflux in ethanol or acetic acid (analogous to methods in ).
  • Step 2: Coupling the indole moiety via nucleophilic substitution or amidation. describes using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for similar tetrazole-thioether couplings.
  • Purification: Products are isolated via recrystallization (e.g., aqueous acetic acid) and monitored by TLC.

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., oxadiazole C=N stretches at ~1650 cm⁻¹, indole N-H at ~3400 cm⁻¹).
  • ¹H/¹³C NMR: Assigns proton environments (e.g., azetidine protons at δ 3.5–4.5 ppm, thiophene protons at δ 7.0–7.5 ppm).
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in for a structurally similar indole-oxadiazole derivative (R factor = 0.038).

Q. How is preliminary biological activity screening conducted?

Methodological Answer:

  • In vitro assays: Use human whole blood or cell lines to measure inhibition of targets (e.g., FLAP or 5-lipoxygenase for oxadiazole-containing compounds).
  • Docking studies: Preliminary binding affinity is assessed using software like AutoDock. highlights docking poses of similar compounds with active sites (e.g., 9c binding to α-glucosidase).

Advanced Research Questions

Q. How can reaction conditions for oxadiazole formation be optimized?

Methodological Answer:

  • Catalyst screening: Replace Bleaching Earth Clay () with Lewis acids (e.g., ZnCl₂) to improve cyclization efficiency.
  • Solvent effects: Compare PEG-400 (polar aprotic) vs. DMF (polar aprotic) to enhance solubility of intermediates.
  • Temperature control: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 4 hours under reflux).

Q. How to resolve discrepancies in NMR data between computational and experimental results?

Methodological Answer:

  • Dynamic effects: Account for tautomerism (e.g., oxadiazole ring protonation states) using variable-temperature NMR.
  • Crystallographic validation: Cross-reference NMR assignments with X-ray structures (e.g., confirms azetidine ring puckering via crystallography).
  • DFT calculations: Optimize geometry using Gaussian software and compare chemical shifts with experimental data.

Q. What strategies are effective for analyzing binding modes with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations: Run 100-ns trajectories to assess stability of docked poses (e.g., FLAP inhibitors in ).
  • Mutagenesis studies: Validate binding pockets by substituting key residues (e.g., His-132 in α-glucosidase).
  • SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (KD values) for structure-activity optimization.

Q. How to design analogs for SAR studies?

Methodological Answer:

  • Core modifications: Replace thiophene with phenyl () or vary oxadiazole substituents (e.g., nitro groups for electron-withdrawing effects).
  • Bioisosteric replacement: Substitute azetidine with pyrrolidine to assess ring size impact on potency.
  • Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) using MOE software.

Q. How is in vitro metabolic stability assessed?

Methodological Answer:

  • Microsomal assays: Incubate compounds with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP450 inhibition: Screen for CYP3A4/2D6 interactions using fluorogenic substrates (e.g., avoids metabolites via structural optimization).
  • Plasma protein binding: Use equilibrium dialysis to measure free fraction, critical for dose prediction.

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